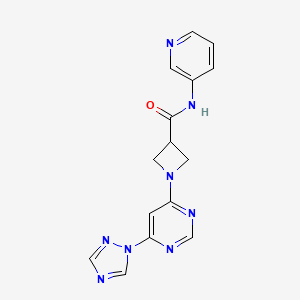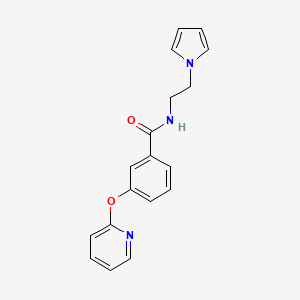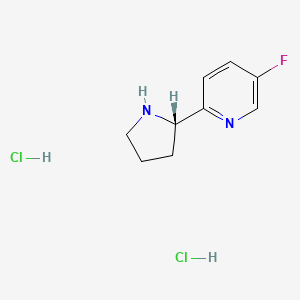
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is a complex organic compound that features a bromine atom, a chlorophenyl group, a sulfonyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-nitrophenyl)ethanone to form 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate is then subjected to a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone.
Oxidation: Formation of sulfone derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethanone: Lacks the sulfonyl and chlorophenyl groups, making it less versatile in chemical reactions.
4-Chlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds but lacks the bromine and nitrophenyl groups.
Uniqueness
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of bromine, nitro, sulfonyl, and chlorophenyl groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
2-bromo-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO5S/c16-8-15(19)10-1-6-14(18(20)21)11(7-10)9-24(22,23)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLCGOHMCRJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)CBr)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2750022.png)
![N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2750024.png)



![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)

![N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2750034.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2750036.png)
![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2750043.png)

